molecular formula C12H12Cl2N2OS B2639284 N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride CAS No. 2460756-36-7

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride

Cat. No.: B2639284
CAS No.: 2460756-36-7
M. Wt: 303.2
InChI Key: PGEQRCTXNBHMIJ-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit specific enzymes or pathways makes it a candidate for drug development.

    Material Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the development of new chemical processes and products, including dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Benzyl-1,3-thiazol-2-yl)-2-bromoacetamide
  • N-(5-Benzyl-1,3-thiazol-2-yl)-2-iodoacetamide
  • N-(5-Benzyl-1,3-thiazol-2-yl)-2-fluoroacetamide

Uniqueness

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is unique due to its specific chloroacetamide group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro counterparts. The chloro group provides a balance between reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS.ClH/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEQRCTXNBHMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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